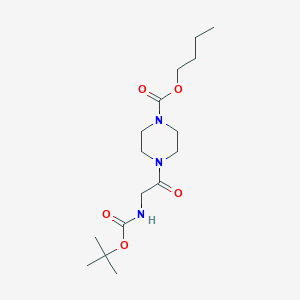
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is a synthetic organic compound commonly used in peptide synthesis and as a protecting group in organic chemistry. The compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and a tert-butoxycarbonyl (Boc) group, which is widely used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the piperazine ring: The protected amine is then reacted with ethylenediamine to form the piperazine ring.
Acylation: The piperazine derivative is acylated using acetic anhydride or a similar acylating agent.
Esterification: The final step involves esterification with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The ester group can be substituted with other nucleophiles under basic or acidic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Deprotection: TFA, HCl
Substitution: Nucleophiles such as amines, alcohols, or thiols
Hydrolysis: Aqueous acid or base
Major Products Formed
Deprotection: Piperazine-1-carboxylic acid derivatives
Substitution: Various substituted piperazine derivatives
Hydrolysis: Piperazine-1-carboxylic acid and butanol
Scientific Research Applications
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid methyl ester
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and overall chemical behavior. The butyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C16H29N3O5 |
|---|---|
Molecular Weight |
343.42 g/mol |
IUPAC Name |
butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O5/c1-5-6-11-23-15(22)19-9-7-18(8-10-19)13(20)12-17-14(21)24-16(2,3)4/h5-12H2,1-4H3,(H,17,21) |
InChI Key |
HTXXCWCJAROIFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)C(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


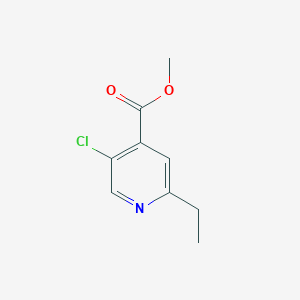
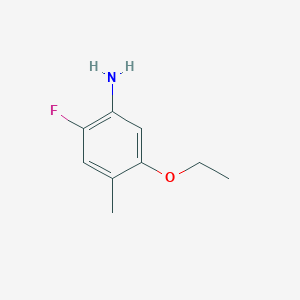
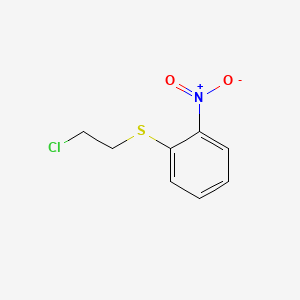


![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
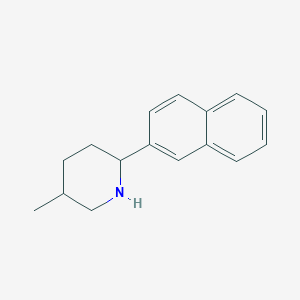
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
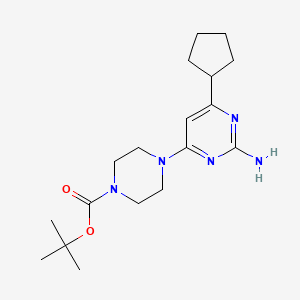
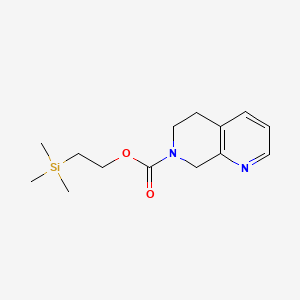
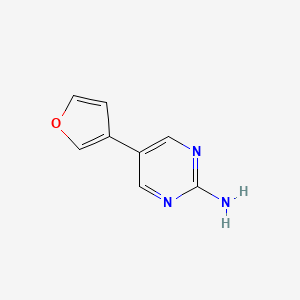

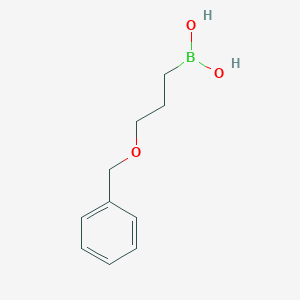
![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)
